molecular formula C7H4F3NO2 B8139833 3-Hydroxy-5-(trifluoromethyl)picolinaldehyde

3-Hydroxy-5-(trifluoromethyl)picolinaldehyde

Cat. No.: B8139833
M. Wt: 191.11 g/mol
InChI Key: DYBHGXCQORFMKN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethyl)picolinaldehyde is a heterocyclic aromatic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . This compound is characterized by the presence of a hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position on a picolinaldehyde backbone. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-hydroxy-5-(trifluoromethyl)pyridine with an appropriate aldehyde precursor under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The process often involves the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-5-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in catalysis.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the hydroxyl and trifluoromethyl groups on the picolinaldehyde backbone makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)4-1-6(13)5(3-12)11-2-4/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBHGXCQORFMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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